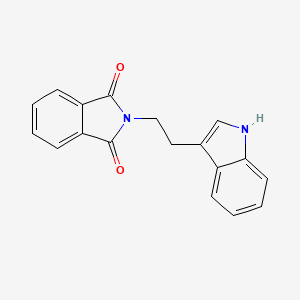

3-(2-邻苯二甲酰亚胺基乙基)吲哚

概述

描述

3-(2-Phthalimidoethyl)indole, also known as CX5461, is a small molecule that has gained attention among scientists due to its promising anticancer properties. It is a type of chemical entity .

Synthesis Analysis

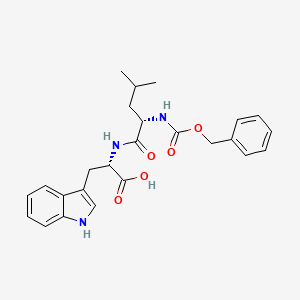

The synthesis of indole derivatives, including 3-(2-Phthalimidoethyl)indole, involves various strategies. Indole synthesis involves a two-step reaction, which is highly influenced by reaction thermodynamics . The synthesis of indole derivatives in water has also been reported .Molecular Structure Analysis

The molecular formula of 3-(2-Phthalimidoethyl)indole is C18H14N2O2 . Its average mass is 290.316 Da . The molecule has a density of 1.4±0.1 g/cm3, a boiling point of 518.9±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C .Chemical Reactions Analysis

Indole derivatives, including 3-(2-Phthalimidoethyl)indole, have been used in various chemical reactions. For instance, they have been used in the construction of chiral permanent porous hydrogen-bonded frameworks for heterogeneous asymmetric catalysis .Physical And Chemical Properties Analysis

3-(2-Phthalimidoethyl)indole has a molar refractivity of 83.7±0.3 cm3, a polar surface area of 53 Å2, and a polarizability of 33.2±0.5 10-24 cm3 . It also has a surface tension of 66.6±3.0 dyne/cm and a molar volume of 213.3±3.0 cm3 .科学研究应用

Pharmaceutical Synthesis

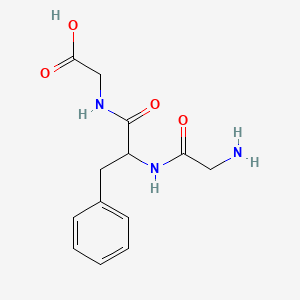

The compound NSC697251 has been utilized in the synthesis of pharmaceuticals due to its structural similarity to indole, which is a core component of many therapeutic agents. For instance, indole derivatives are known for their vast array of biological activities, including anti-inflammatory and analgesic properties . The ability to synthesize novel compounds by coupling NSC697251 with other pharmacologically active molecules could lead to the development of new drugs with enhanced efficacy and reduced side effects.

Neurological Disease Research

Indole derivatives, including NSC697251, have been studied for their potential role in treating neurological disorders. These compounds can modulate neurotransmitter systems, which is crucial for therapies targeting diseases like Parkinson’s, Alzheimer’s, and depression . Research in this area focuses on the synthesis of derivatives that can cross the blood-brain barrier and exhibit therapeutic activity within the central nervous system.

Anti-HIV Research

NSC697251 has been explored for its potential use in anti-HIV therapies. Indole derivatives have shown promise in molecular docking studies as inhibitors of HIV-1, suggesting that NSC697251 could be a candidate for the development of new antiretroviral drugs . The compound’s ability to interact with viral proteins and disrupt their function is a key area of investigation.

Cancer Treatment

The indole moiety is prevalent in many natural and synthetic compounds with anticancer properties. NSC697251 is being researched for its potential to inhibit the proliferation of cancer cells and induce apoptosis. Its application in cancer treatment is based on its ability to interfere with cellular signaling pathways that are dysregulated in cancerous cells .

Anti-Inflammatory Applications

NSC697251’s structural relation to indole suggests its potential as an anti-inflammatory agent. Indole derivatives are known to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . This property is being explored to develop new treatments for conditions like arthritis and other inflammatory diseases.

Material Science

Indole derivatives, including NSC697251, have applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). Their structural and electronic properties make them suitable for use as emissive layers in OLEDs, which are used in display and lighting technologies .

Antimicrobial Research

Research into the antimicrobial properties of NSC697251 is ongoing, with studies investigating its efficacy against various bacterial and fungal pathogens. The compound’s ability to disrupt microbial cell walls or interfere with essential enzymes makes it a potential candidate for new antibiotic therapies .

Chemical Synthesis and Catalysis

NSC697251 is used in chemical synthesis as a building block for the construction of complex organic molecules. Its reactivity allows for the formation of various chemical bonds, making it a valuable compound in the synthesis of heterocyclic structures with potential applications in catalysis and organic chemistry .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c21-17-14-6-1-2-7-15(14)18(22)20(17)10-9-12-11-19-16-8-4-3-5-13(12)16/h1-8,11,19H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQDVULJSRMFJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302252 | |

| Record name | 3-(2-Phthalimidoethyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Phthalimidoethyl)indole | |

CAS RN |

15741-71-6 | |

| Record name | 15741-71-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Phthalimidoethyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。